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Compound of Interest

Compound Name: 4-(3-Formylphenyl)phenol

Cat. No.: B112415 Get Quote

Disclaimer: This technical guide provides a detailed overview of the expected spectroscopic

data for 4-(3-Formylphenyl)phenol, also known as 3-(4-hydroxyphenyl)benzaldehyde. Due to

the limited availability of complete, experimentally verified spectroscopic data for this specific

compound in publicly accessible databases and literature as of the time of this writing, the data

presented herein is a combination of predicted values and analysis based on analogous

compounds. This guide is intended for researchers, scientists, and professionals in drug

development to aid in the characterization of 4-(3-Formylphenyl)phenol and related

structures.

Introduction
4-(3-Formylphenyl)phenol is a biphenyl derivative containing both a hydroxyl and a formyl

functional group. These functionalities impart the molecule with interesting chemical properties,

making it a potential building block in organic synthesis, materials science, and medicinal

chemistry. Accurate spectroscopic characterization is paramount for confirming the identity and

purity of this compound. This guide outlines the expected Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data for 4-(3-Formylphenyl)phenol and provides

generalized experimental protocols for their acquisition.

Predicted Mass Spectrometry Data
Mass spectrometry is a fundamental technique for determining the molecular weight and

elemental composition of a compound. For 4-(3-Formylphenyl)phenol (C₁₃H₁₀O₂), the

predicted monoisotopic mass is 198.0681 g/mol . The following table summarizes the predicted
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m/z values for various adducts that may be observed in electrospray ionization mass

spectrometry (ESI-MS).

Adduct Predicted m/z

[M+H]⁺ 199.0754

[M+Na]⁺ 221.0573

[M+K]⁺ 237.0312

[M-H]⁻ 197.0608

[M+HCOO]⁻ 243.0663

Expected Nuclear Magnetic Resonance (NMR)
Spectroscopy Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-(3-Formylphenyl)phenol is expected to show distinct signals for

the aromatic protons, the aldehydic proton, and the phenolic hydroxyl proton. The chemical

shifts are influenced by the electronic effects of the substituents on the biphenyl system. The

following table presents the expected chemical shifts, multiplicities, and coupling constants.
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Proton Assignment
Expected Chemical
Shift (ppm)

Multiplicity
Coupling Constant
(J) in Hz

Aldehyde (-CHO) 9.9 - 10.1 Singlet (s) -

Phenol (-OH) 5.0 - 6.0 (or broader) Singlet (s), broad -

Aromatic (H2') ~7.9 Singlet (s) -

Aromatic (H4') ~7.7 Doublet (d) ~7-8

Aromatic (H6') ~7.8 Doublet (d) ~7-8

Aromatic (H5') ~7.5 Triplet (t) ~7-8

Aromatic (H2, H6) ~7.5 Doublet (d) ~8-9

Aromatic (H3, H5) ~6.9 Doublet (d) ~8-9

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and

concentration.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The

carbonyl carbon of the aldehyde group is expected to appear significantly downfield.
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Carbon Assignment Expected Chemical Shift (ppm)

Aldehyde (-CHO) 190 - 193

C1' 140 - 143

C3' 136 - 138

C4' 135 - 137

C1 155 - 158

C4 130 - 133

C2', C5', C6' 128 - 132

C2, C6 128 - 130

C3, C5 115 - 117

Expected Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Functional Group
Expected Absorption
Range (cm⁻¹)

Intensity

O-H stretch (phenol) 3200 - 3600 Strong, broad

C-H stretch (aromatic) 3000 - 3100 Medium

C=O stretch (aldehyde) 1690 - 1715 Strong

C=C stretch (aromatic) 1450 - 1600 Medium

C-O stretch (phenol) 1180 - 1260 Strong

C-H bend (aromatic) 690 - 900 Strong

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data for 4-
(3-Formylphenyl)phenol.

Synthesis (Illustrative Example: Suzuki Coupling)
A plausible synthetic route to 4-(3-Formylphenyl)phenol is the Suzuki coupling reaction

between 3-bromobenzaldehyde and 4-hydroxyphenylboronic acid.

Reaction Setup: To an oven-dried flask, add 3-bromobenzaldehyde (1.0 eq.), 4-

hydroxyphenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and

a base such as K₂CO₃ (2.0 eq.).

Solvent Addition: Add a degassed solvent mixture, for example, a 3:1 mixture of toluene and

ethanol.

Reaction Execution: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or

argon) and monitor the reaction progress by thin-layer chromatography (TLC).

Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and

extract the product with an organic solvent like ethyl acetate.

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and

concentrate under reduced pressure. Purify the crude product by column chromatography on

silica gel.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of purified 4-(3-Formylphenyl)phenol
in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in an NMR

tube.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

Data Processing: Process the raw data (Fourier transformation, phase correction, and

baseline correction) to obtain the final spectra. Chemical shifts are typically referenced to the

residual solvent peak or an internal standard like tetramethylsilane (TMS).
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Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

commonly used. Place a small amount of the solid sample directly on the ATR crystal.

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and

pressing it into a thin disk.

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR)

spectrometer, typically in the range of 4000-400 cm⁻¹.

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR

spectrum (transmittance or absorbance vs. wavenumber).

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable

solvent such as methanol or acetonitrile.

Data Acquisition: Introduce the sample solution into the mass spectrometer via direct

infusion or through a liquid chromatography (LC) system. For ESI-MS, the analysis can be

performed in both positive and negative ion modes to observe different adducts.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

any characteristic fragmentation patterns.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of an organic compound like 4-(3-Formylphenyl)phenol.
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Caption: General workflow for the synthesis and spectroscopic analysis of an organic

compound.
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[https://www.benchchem.com/product/b112415#spectroscopic-data-for-4-3-formylphenyl-
phenol-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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